molecular formula C23H19F3N2O3 B299844 N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide

N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide

Cat. No. B299844
M. Wt: 428.4 g/mol
InChI Key: NGTIEWIQHNSNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide, also known as TFMB-NPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and autism spectrum disorders.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide involves its ability to selectively bind to and block the mGluR5 receptor. This receptor is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking this receptor, N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide are primarily related to its ability to block the mGluR5 receptor. This can lead to improved cognitive function, reduced symptoms of neurological disorders, and potentially even neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide for lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or processes. However, one limitation of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations and longer exposure times for effective blocking.

Future Directions

There are several potential future directions for research involving N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders, particularly those involving mGluR5 dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide, as well as its potential limitations and side effects. Finally, there may be opportunities to improve the potency and selectivity of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide through modifications to its chemical structure.

Synthesis Methods

The synthesis of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide involves several steps, including the reaction of 2-phenoxyethanol with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(trifluoromethyl)benzoyl-2-phenoxyethyl ether. This intermediate is then reacted with 4-aminobenzamide to yield the final product, N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide.

Scientific Research Applications

N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide has been extensively studied in scientific research as a potential therapeutic agent for neurological disorders. Several studies have shown that N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide can effectively block the mGluR5 receptor, leading to improved cognitive function and reduced symptoms of neurological disorders in animal models.

properties

Product Name

N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide

Molecular Formula

C23H19F3N2O3

Molecular Weight

428.4 g/mol

IUPAC Name

N-[2-(2-phenoxyethylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H19F3N2O3/c24-23(25,26)19-12-6-4-10-17(19)22(30)28-20-13-7-5-11-18(20)21(29)27-14-15-31-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,27,29)(H,28,30)

InChI Key

NGTIEWIQHNSNLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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